molecular formula C21H21N3O5S3 B2423662 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide CAS No. 1021037-48-8

2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide

Cat. No.: B2423662
CAS No.: 1021037-48-8
M. Wt: 491.6
InChI Key: NFAWFQPHUUIAAF-UHFFFAOYSA-N
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Description

2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonyl imidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the reaction of the imidazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the thiophene ring: The thiophene ring can be introduced through a coupling reaction with a thiophene derivative.

    Final assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as heating or using a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonyl imidazoles.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of enzyme activity: By binding to the active site or allosteric sites of enzymes.

    Modulation of receptor function: By acting as an agonist or antagonist at receptor sites.

    Interference with cellular pathways: By disrupting key signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide: Unique due to its specific structural features and biological activity.

    Other sulfonyl imidazoles: Compounds with similar core structures but different substituents, leading to variations in activity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,1-dioxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S3/c25-18(22-16-11-12-31(26,27)14-16)13-30-20-21(32(28,29)17-9-5-2-6-10-17)24-19(23-20)15-7-3-1-4-8-15/h1-10,16H,11-14H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAWFQPHUUIAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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